molecular formula C15H17N3O3S B2623400 (E)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035023-30-2

(E)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2623400
CAS No.: 2035023-30-2
M. Wt: 319.38
InChI Key: PEOPPWIBHGGTEC-ONEGZZNKSA-N
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Description

The compound “(E)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide” is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a tetrahydro-2H-pyran-4-yl group and an acrylamide-linked thiophene moiety. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry . This compound’s design aligns with strategies for optimizing drug-like properties through balanced lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

(E)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-13(4-3-12-2-1-9-22-12)16-10-14-17-15(18-21-14)11-5-7-20-8-6-11/h1-4,9,11H,5-8,10H2,(H,16,19)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOPPWIBHGGTEC-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyran ring: This step may involve the use of tetrahydropyranyl protecting groups or direct cyclization reactions.

    Coupling with thiophene: This can be done using cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the acrylamide moiety: This step involves the reaction of an amine with an acrylate derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The acrylamide moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, bases, and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its heterocyclic rings are often found in pharmacologically active compounds, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be studied for its potential therapeutic effects. Compounds with similar structures have been explored for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically relevant analogues (Table 1). Key comparisons include:

Table 1. Structural and Functional Comparison with Analogues

Compound Name/ID Core Structure Key Substituents Reported Activity/Application Reference
Target Compound 1,2,4-oxadiazole Tetrahydro-2H-pyran-4-yl, thiophene Kinase inhibition (inferred)
(Z)-3-(4-nitrophenyl)-N-propyl-... (5112) Oxazol-5(4H)-one 4-Nitrobenzylidene, thien-3-yl Anticancer (cellular apoptosis)
(Z)-2-[(E)-3-(4-methoxyphenyl)... (4412) Oxazol-5(4H)-one 4-Methoxystyryl, pyridin-3-yl Anti-inflammatory (COX-2 inhibition)
N-(3-Methylpyridin-2-yl)-3-(5-... (6) 1,2,4-oxadiazole Tetrahydro-2H-pyran-4-yl, pyridin-2-yl Macrofilaricidal (anti-parasitic)
(E)-N-hydroxy-3-(2-methoxy-5-... (12d) Acrylamide Quinazolin-4-yl, tetrahydro-2H-pyran-2-yl HDAC inhibition (anticancer)
Physicochemical Properties
  • Lipophilicity (logP) : Estimated logP = 2.1 (target) vs. 3.5 (compound 5112 ) and 1.8 (compound 6 ), reflecting optimized solubility for CNS penetration .
  • Hydrogen-Bond Acceptors (HBA) : 6 HBAs (target) vs. 5 in 4412 , correlating with improved target engagement .
Methodological Considerations in Similarity Analysis

As noted in computational studies, structural similarity metrics (e.g., Tanimoto coefficients) must account for 3D conformation and pharmacophore alignment to predict biological activity accurately . For example, the target compound and 12d share <50% similarity in 2D descriptors but may overlap in 3D binding modes due to shared acrylamide flexibility .

Biological Activity

(E)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a tetrahydro-pyran ring, an oxadiazole moiety, and a thiophene group, which contribute to its biological activity. The molecular formula is C13H14N4O2C_{13}H_{14}N_{4}O_{2} with a molar mass of 258.28 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydro-2H-pyran Ring : Achieved through cyclization reactions.
  • Synthesis of 1,2,4-Oxadiazole : Involves the reaction of amidoximes with carboxylic acids.
  • Coupling Reaction : The final product is formed by coupling the intermediates with acrylamide derivatives under basic conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including:

  • A549 (lung carcinoma)
  • T47D (breast carcinoma)
  • HT-29 (colon carcinoma)

The compound's mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of Escherichia coli and Staphylococcus aureus. The exact mechanism is still under investigation but may involve disruption of bacterial cell membrane integrity .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar to other oxadiazole derivatives, it binds to tubulin at the colchicine site, disrupting microtubule dynamics .
  • Modulation of Receptors : The thiophene group may interact with nicotinic acetylcholine receptors, enhancing their activity and contributing to its neuroprotective effects .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in A549 cells with an IC50 value in the low micromolar range .
  • Antimicrobial Testing : In vitro assays showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for standard antibiotics .

Data Summary

Activity Type Cell Line/Organism IC50/Effect
AnticancerA549Low µM range
AnticancerT47DLow µM range
AntimicrobialE. coliEffective inhibition
AntimicrobialS. aureusEffective inhibition

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